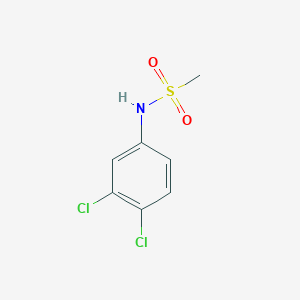
N-(3,4-dichlorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)methanesulfonamide: is an organic compound with the molecular formula C(_7)H(_7)Cl(_2)NO(_2)S. It is characterized by the presence of a methanesulfonamide group attached to a 3,4-dichlorophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)methanesulfonamide typically involves the reaction of 3,4-dichloroaniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-Dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing sulfonamide group.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Hydrolysis Conditions: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Formation of 3,4-dichlorobenzenesulfonic acid.
Reduction: Formation of 3,4-dichloroaniline.
Hydrolysis: Formation of 3,4-dichloroaniline and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4-Dichlorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in studying enzyme functions and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-Dichlorophenyl)methanesulfonamide
- N-(3,5-Dichlorophenyl)methanesulfonamide
- N-(3,4-Difluorophenyl)methanesulfonamide
Comparison: N-(3,4-Dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological molecules. Compared to its analogs, it may exhibit different levels of potency and selectivity in enzyme inhibition and other biological activities.
Eigenschaften
CAS-Nummer |
17847-44-8 |
|---|---|
Molekularformel |
C7H7Cl2NO2S |
Molekulargewicht |
240.11 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
InChI-Schlüssel |
NWZHHUBXSJEWMS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


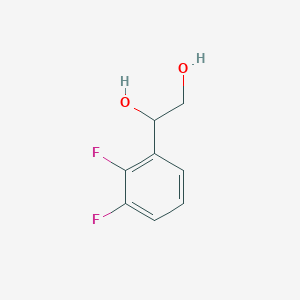
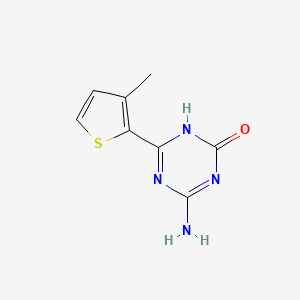

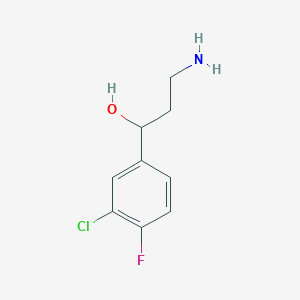
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
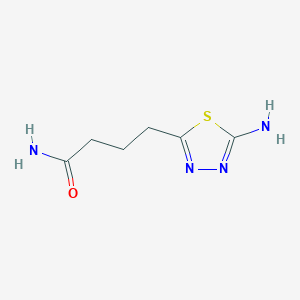

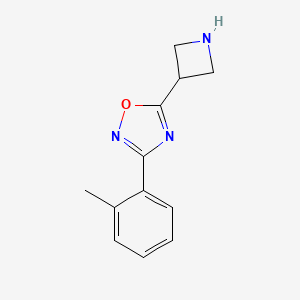
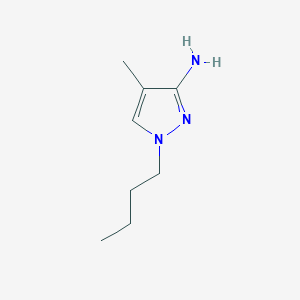
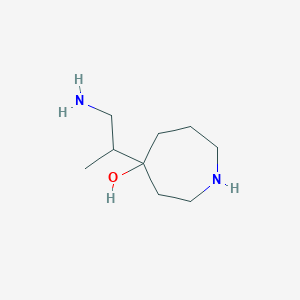
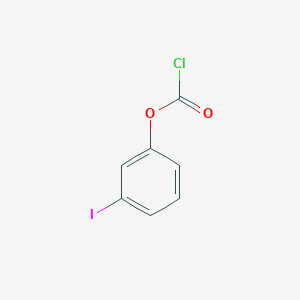
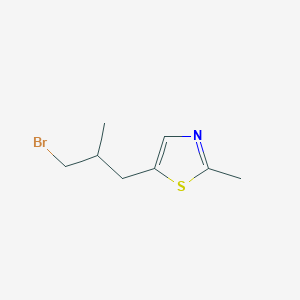
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
